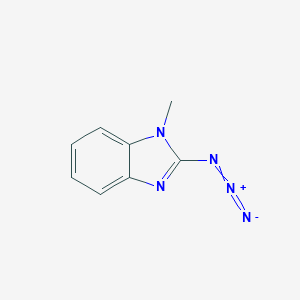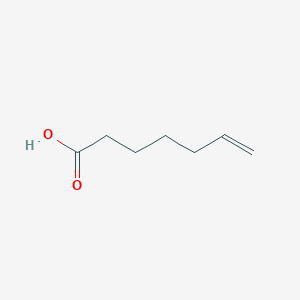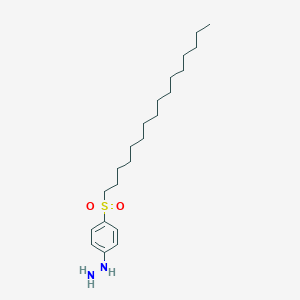
(4-(Hexadecylsulphonyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Hexadecylsulphonyl)phenyl)hydrazine, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a potent inhibitor of the heat shock protein 90 (HSP90), which is an important molecular chaperone that plays a critical role in protein folding, stability, and degradation. HSP90 is overexpressed in many types of cancer, and its inhibition has been shown to induce cancer cell death.
Mecanismo De Acción
The mechanism of action of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves its binding to the ATP-binding site of the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone protein, which leads to the destabilization of the protein and the subsequent degradation of its client proteins. This results in the induction of apoptosis in cancer cells and the inhibition of cancer cell growth and metastasis.
Efectos Bioquímicos Y Fisiológicos
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have several biochemical and physiological effects. It has been reported to induce the degradation of several (4-(Hexadecylsulphonyl)phenyl)hydrazine client proteins, including Akt, HER2, and EGFR, which are important signaling proteins involved in cancer cell survival and proliferation. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is a key pathway involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-(Hexadecylsulphonyl)phenyl)hydrazine in lab experiments is its potent inhibitory effect on (4-(Hexadecylsulphonyl)phenyl)hydrazine, which makes it a useful tool for studying the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in cancer cell biology. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been shown to have a high selectivity for (4-(Hexadecylsulphonyl)phenyl)hydrazine, which reduces the potential for off-target effects. However, one of the limitations of using (4-(Hexadecylsulphonyl)phenyl)hydrazine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of (4-(Hexadecylsulphonyl)phenyl)hydrazine. One area of research is the development of more potent and selective (4-(Hexadecylsulphonyl)phenyl)hydrazine inhibitors that can be used in cancer therapy. Additionally, there is a need for further studies to investigate the potential of (4-(Hexadecylsulphonyl)phenyl)hydrazine in combination with other cancer therapies, such as chemotherapy and radiation therapy. Furthermore, the role of (4-(Hexadecylsulphonyl)phenyl)hydrazine in other diseases, such as neurodegenerative diseases, is an area of research that warrants further investigation.
Métodos De Síntesis
The synthesis of (4-(Hexadecylsulphonyl)phenyl)hydrazine involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in various laboratories.
Aplicaciones Científicas De Investigación
(4-(Hexadecylsulphonyl)phenyl)hydrazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the (4-(Hexadecylsulphonyl)phenyl)hydrazine chaperone function, which leads to the degradation of client proteins that are essential for cancer cell survival. Additionally, (4-(Hexadecylsulphonyl)phenyl)hydrazine has been reported to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
1590-67-6 |
|---|---|
Nombre del producto |
(4-(Hexadecylsulphonyl)phenyl)hydrazine |
Fórmula molecular |
C22H40N2O2S |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(4-hexadecylsulfonylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27(25,26)22-18-16-21(24-23)17-19-22/h16-19,24H,2-15,20,23H2,1H3 |
Clave InChI |
CQXBNGQFWUTDKW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
SMILES canónico |
CCCCCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)NN |
Otros números CAS |
1590-67-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




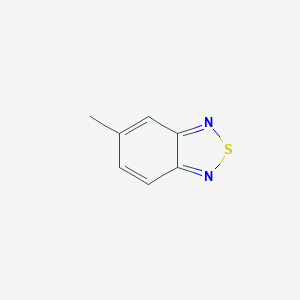
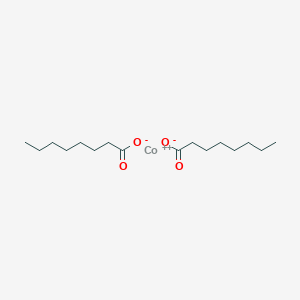
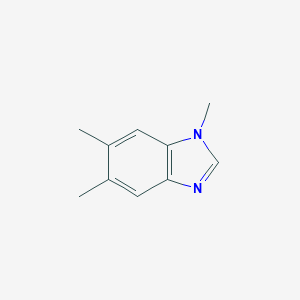
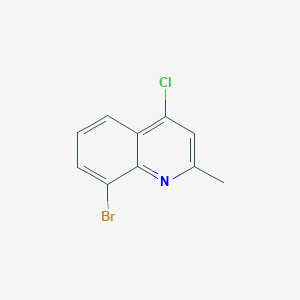
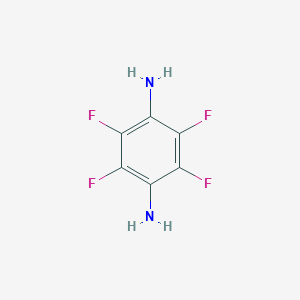
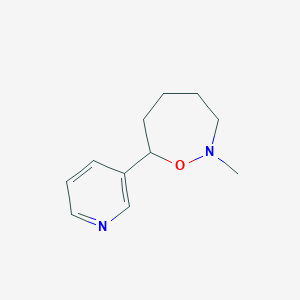
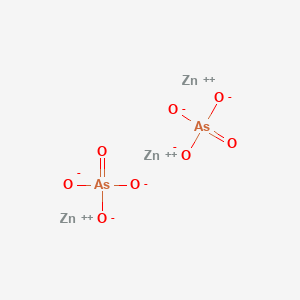
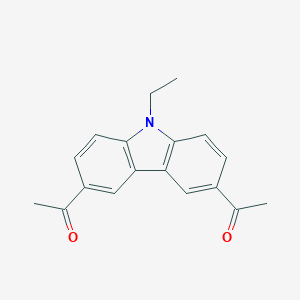
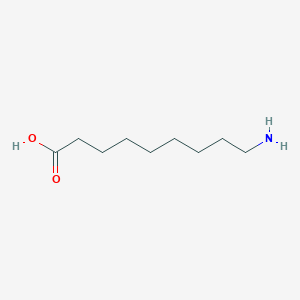

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
